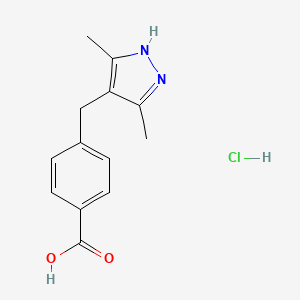

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-benzoic acid hydrochloride

Description

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-benzoic acid hydrochloride is a benzoic acid derivative functionalized with a 3,5-dimethylpyrazole moiety at the para position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in pharmaceuticals or materials science. The compound’s structure features a pyrazole ring substituted with methyl groups at the 3- and 5-positions, which influence its hydrogen-bonding capabilities and crystal packing .

Properties

IUPAC Name |

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-8-12(9(2)15-14-8)7-10-3-5-11(6-4-10)13(16)17;/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTVACHLTXFEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-benzoic acid hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 270.73 g/mol. It features a pyrazole ring substituted with methyl groups and a benzoic acid moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)benzoic acid hydrochloride |

| CAS Number | 1240134-87-5 |

| Molecular Weight | 270.73 g/mol |

| Solubility | Soluble in water |

| Hazard Information | Irritant |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The pyrazole moiety is known for its ability to form hydrogen bonds and engage in π–π stacking interactions, enhancing binding affinity to target proteins.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting conditions like diabetes and inflammation.

- Receptor Modulation : The compound may interact with receptors associated with pain and inflammation, indicating potential analgesic and anti-inflammatory properties.

Antidiabetic Activity

Research has indicated that derivatives of pyrazole compounds can exhibit significant antidiabetic effects by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. A study demonstrated that this compound could reduce postprandial hyperglycemia in diabetic models by inhibiting this enzyme .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. A series of tests revealed its effectiveness against various bacterial strains, suggesting a potential role in treating infections .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their ability to induce apoptosis in cancer cells. The compound's structure allows it to interfere with cancer cell proliferation pathways .

Case Studies

-

Case Study on Antidiabetic Effects :

- Objective : Evaluate the efficacy of the compound in controlling blood sugar levels.

- Method : Administered to diabetic rats; blood glucose levels were monitored.

- Results : Significant reduction in blood glucose levels compared to control groups.

-

Case Study on Antimicrobial Activity :

- Objective : Test against Staphylococcus aureus and Escherichia coli.

- Method : Disc diffusion method was employed.

- Results : Zones of inhibition indicated effective antimicrobial activity.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties. It may serve as a precursor for drugs targeting specific enzymes or receptors, particularly in the treatment of inflammatory diseases and cancer. Its structure allows for modifications that can enhance its biological activity.

Case Study : A study explored the compound's interaction with cyclooxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent. The results indicated that modifications to the pyrazole moiety could improve selectivity and potency against COX-2, a target in pain management therapies.

Biological Research

In biological contexts, this compound is utilized to study enzyme inhibition and receptor binding mechanisms. Its ability to interact with biological macromolecules makes it valuable in drug discovery processes.

Data Table: Biological Activity Assessment

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-benzoic acid hydrochloride | COX-2 | IC50 = 50 µM | |

| This compound | Protein Kinase | Inhibition observed at 10 µM |

Materials Science

In materials science, this compound is explored for its potential use in developing new polymers and coatings due to its stable aromatic structure. The presence of functional groups allows for further chemical modifications that can tailor material properties.

Case Study : Research demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical strength compared to traditional polymers. This was attributed to the strong intermolecular interactions facilitated by the pyrazole and benzoic acid moieties .

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Similarity Score | Key Features |

|---|---|---|---|---|---|

| 4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-benzoic acid hydrochloride (Target) | C₁₃H₁₅N₂O₂·HCl | 282.73 | Not provided | Reference | Pyrazole with 3,5-dimethyl substituents; hydrochloride salt |

| 4-(1H-Pyrazol-4-yl)benzoic acid | C₁₀H₈N₂O₂ | 188.18 | 1017794-47-6 | 1.00 | Unsubstituted pyrazole; free carboxylic acid |

| 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride | C₁₀H₉N₂O₂·HCl | 228.65 | 1187931-83-4 | 0.98 | Pyrazole at meta position; hydrochloride salt |

| 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride monohydrate | C₁₁H₁₀N₂O₂·HCl·H₂O | 256.68 | 921938-78-5 | N/A | Imidazole ring with 2-methyl substituent; monohydrate form |

Key Observations :

- Pyrazole vs. Imidazole : The target compound and 4-(1H-pyrazol-4-yl)benzoic acid share a pyrazole ring, whereas 4-(2-methylimidazol-1-yl)benzoic acid features an imidazole ring. Imidazole derivatives generally exhibit higher basicity and altered hydrogen-bonding patterns compared to pyrazoles .

- Salt Forms : Hydrochloride salts (target and 1187931-83-4) improve aqueous solubility, whereas the free acid (1017794-47-6) may require basic conditions for dissolution .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding plays a critical role in determining the crystal packing and stability of these compounds:

- Target Compound : The 3,5-dimethylpyrazole group may form weaker hydrogen bonds compared to unsubstituted pyrazoles due to steric hindrance from methyl groups. This could result in less dense crystal packing and lower melting points .

- Imidazole Analog (921938-78-5): The imidazole ring’s dual hydrogen-bond donor/acceptor sites (N-H and N:) enable stronger intermolecular interactions, contributing to its higher reported melting point (313–315°C) compared to pyrazole derivatives .

Preparation Methods

Formation of the Pyrazole Core

- The pyrazole ring bearing methyl groups at the 3 and 5 positions is typically synthesized by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents.

- Introduction of the amino group at the 4-position of the pyrazole ring is achieved via selective functionalization, often by nitration followed by reduction or direct amination strategies.

- The 3,5-dimethyl substitution pattern is maintained throughout to preserve the compound’s characteristic properties.

Coupling to the Benzoic Acid Moiety

- The pyrazole derivative is linked to the benzoic acid via a methylene bridge at the 4-position of the pyrazole ring.

- This linkage is commonly introduced through a nucleophilic substitution or condensation reaction involving a benzyl halide or benzaldehyde derivative bearing the carboxylic acid functionality.

- Typical solvents include ethanol or methanol, with acid catalysts such as glacial acetic acid or hydrochloric acid to promote the reaction.

- Reflux conditions (e.g., 4–6 hours) are employed to ensure complete conversion.

Formation of the Hydrochloride Salt

- The free base of 4-(3,5-dimethyl-1H-pyrazol-4-ylmethyl)-benzoic acid is converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid.

- This step improves the compound’s stability, solubility, and handling properties.

Industrial Production Considerations

- Scale-up involves optimization of reaction parameters such as temperature, pressure, stoichiometry, and catalyst loading.

- Continuous flow synthesis methods are explored to enhance yield, purity, and reproducibility.

- Purification techniques include recrystallization and chromatographic methods to isolate the hydrochloride salt with high purity.

- Quality control is maintained via analytical techniques such as HPLC, NMR, and mass spectrometry.

Reaction Analysis and Optimization

| Aspect | Details |

|---|---|

| Reaction Type | Nucleophilic substitution, condensation, salt formation |

| Catalysts | Glacial acetic acid, hydrochloric acid |

| Solvents | Ethanol, methanol |

| Temperature | Reflux (typically 78–85°C for ethanol) |

| Reaction Time | 4 to 6 hours |

| Purification | Recrystallization, column chromatography |

| Yield Optimization | Adjusting solvent polarity, stoichiometry, and reaction time; monitoring by TLC |

| Salt Formation | Treatment with HCl gas or aqueous HCl to obtain hydrochloride salt |

Characterization and Validation

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to assess purity.

- Structural Confirmation : Proton and carbon-13 nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) confirm the presence and position of methyl groups (δ ~2.1–2.3 ppm) and aromatic protons (δ ~7.5–8.0 ppm).

- Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak consistent with the hydrochloride salt.

- Crystallography : Single-crystal X-ray diffraction (XRD) provides detailed molecular geometry and confirms salt formation.

Summary Table of Preparation Method

| Step | Reagents & Conditions | Purpose/Outcome |

|---|---|---|

| 1. Pyrazole ring synthesis | Cyclization of hydrazine with 1,3-dicarbonyl compounds | Formation of 3,5-dimethylpyrazole core |

| 2. Amination | Nitration/reduction or direct amination at 4-position | Introduction of amino group |

| 3. Coupling to benzoic acid | Reaction with benzyl halide or benzaldehyde derivative in ethanol with acid catalyst under reflux | Formation of pyrazolylmethyl-benzoic acid |

| 4. Salt formation | Treatment with HCl gas or aqueous HCl | Formation of hydrochloride salt |

| 5. Purification | Recrystallization or chromatography | Isolation of pure hydrochloride salt |

Research Findings and Notes

- The hydrochloride salt form enhances the compound’s solubility and stability, facilitating its use in biological assays and pharmaceutical applications.

- Optimization of reaction conditions such as solvent choice, catalyst concentration, and temperature significantly impacts yield and purity.

- Continuous flow synthesis is a promising industrial approach for scalable production with improved control.

- Analytical techniques are critical for confirming the successful synthesis and purity of the compound, with NMR and XRD providing complementary structural information.

- Safety precautions include handling under fume hood conditions, use of personal protective equipment, and storage under controlled temperature to prevent degradation.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to remove unreacted starting materials .

(Basic) Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Methodological Answer :

| Technique | Application | Example Parameters |

|---|---|---|

| FTIR | Confirm functional groups (e.g., carboxylic acid O-H stretch ~2500-3000 cm⁻¹) | Resolution: 4 cm⁻¹; KBr pellet method |

| ¹H/¹³C NMR | Assign pyrazole methyl groups (~2.1–2.5 ppm) and aromatic protons | Solvent: DMSO-d6 or CDCl3; 400–600 MHz |

| XRD | Determine crystal structure and hydrogen-bonding networks | SHELXL refinement; Cu-Kα radiation |

| LC-MS | Verify molecular weight (MW: 294.75 g/mol) and purity | ESI+ mode; C18 column, acetonitrile/H2O |

Q. Data Interpretation :

- Use software like ORTEP-3 for visualizing crystallographic data and SHELXL for refinement .

- Cross-reference NMR shifts with pyrazole derivatives in literature to confirm regiochemistry .

(Advanced) How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

Methodological Answer :

The compound’s stability in solid-state relies on:

Intermolecular H-Bonds : The carboxylic acid proton forms strong O-H···Cl⁻ interactions with the hydrochloride counterion, while pyrazole N-H groups may participate in N-H···O=C bonds .

Graph Set Analysis : Apply Etter’s rules to classify H-bond motifs (e.g., R₂²(8) rings between benzoic acid dimers) .

Thermal Stability : Correlate melting point (mp ~239–241°C, inferred from analogs ) with H-bond density using DSC/TGA.

Q. Experimental Design :

- Grow single crystals via slow evaporation (solvent: methanol/water).

- Refine H-bond networks using SHELX or Mercury software .

(Advanced) How can researchers resolve contradictions in biological activity data for pyrazole-based analogs?

Methodological Answer :

Contradictions often arise from:

Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across replicates.

Solubility Effects : Use DMSO stock solutions (<0.1% v/v) to avoid solvent interference in in vitro assays .

Metabolite Screening : Perform LC-MS/MS to identify active metabolites that may contribute to observed effects.

Q. Case Study :

- Pyrazole derivatives exhibit antitumor activity via kinase inhibition, but conflicting IC₅₀ values may stem from differential protein binding . Validate targets using SPR or ITC binding assays.

(Advanced) What strategies optimize the computational modeling of this compound’s reactivity?

Q. Methodological Answer :

DFT Calculations : Use Gaussian or ORCA to model electrophilic substitution at the pyrazole C4 position.

Docking Studies : Predict binding affinities to biological targets (e.g., COX-2) using AutoDock Vina with PyRx .

SAR Analysis : Correlate substituent effects (e.g., methyl groups on pyrazole) with logP and bioavailability using QSAR tools.

Q. Validation :

- Compare computed IR spectra with experimental data to refine force fields.

- Cross-check docking poses with crystallographic ligand-protein complexes .

(Basic) What are the recommended storage conditions to ensure compound stability?

Q. Methodological Answer :

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis.

- Humidity : Use desiccants (silica gel) to avoid deliquescence (common with hydrochloride salts).

- Solubility : Prepare fresh solutions in PBS or DMSO; avoid aqueous buffers with pH >7 to prevent deprotonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.